4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride
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Overview
Description
4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidinones or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidinones, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a tool for probing molecular interactions.
Mechanism of Action
The mechanism of action of 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride include:
- 2-(Piperidin-4-yloxy)pyrimidine
- 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides
- N-benzyl piperidines
Uniqueness
What sets this compound apart from these similar compounds is its specific methoxy linkage between the piperidine and pyrimidine rings, which can confer unique chemical properties and biological activities. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-4-11-5-2-9(1)7-14-10-3-6-12-8-13-10;;/h3,6,8-9,11H,1-2,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTUHAQXIQCULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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